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2H-1,2,4-Benzothiadiazine-1,1-dioxide

Cat. No.: B1200261
CAS No.: 359-85-3
M. Wt: 182.2 g/mol
InChI Key: BBNGVMNBBLPZIR-UHFFFAOYSA-N
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Description

Positioning within Contemporary Heterocyclic Chemistry Research

In the vast landscape of heterocyclic chemistry, 2H-1,2,4-Benzothiadiazine-1,1-dioxide holds a significant position, primarily due to its role as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This term denotes a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by judicious structural modifications. The inherent biological activities of early derivatives, such as the diuretic chlorothiazide, spurred further investigation into the chemical space around this nucleus. researchgate.netresearchgate.net

Contemporary research often utilizes the this compound system as a starting point for the development of compounds targeting a range of biological targets. Its derivatives have been extensively studied for their effects on the central nervous system, particularly as positive allosteric modulators of AMPA receptors, and for their potential as anticancer agents. acs.orgresearchgate.net This positions the scaffold at the intersection of synthetic organic chemistry, medicinal chemistry, and chemical biology, where the goal is to synthesize novel analogues and evaluate their structure-activity relationships. nih.gov

Foundational Research and Evolution of Synthetic Strategies for Benzothiadiazine-1,1-dioxides

The initial synthesis of benzothiadiazine derivatives dates back to the mid-20th century, with early methods often involving the condensation of o-aminobenzenesulfonamides with various reagents. researchgate.netbeilstein-journals.org For instance, the reaction of 2-aminobenzenesulfonamide (B1663422) with triethyl orthoformate provides a direct route to the parent this compound. chemicalbook.com Another classical approach involves the condensation of o-aminobenzenesulfonamides with urea (B33335) at elevated temperatures. beilstein-journals.org

Over the years, synthetic strategies have evolved to become more efficient, versatile, and environmentally benign. Key developments include:

Reductive Cyclization: A facile method involves the reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with appropriate nitriles, promoted by samarium(II) iodide (SmI2). This approach offers mild and neutral reaction conditions. researchgate.net

Palladium-Catalyzed Domino Reactions: More recent advancements include palladium-catalyzed domino reactions of 2-azidosulfonamides and isocyanides, which allow for the rapid synthesis of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides at room temperature. researchgate.net

Tandem Amidation/Intramolecular Aza-Wittig Reaction: This strategy provides an efficient route to 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides from o-azidobenzenesulfonamides. These intermediates can be readily hydrolyzed to the corresponding benzothiadiazine-3-one 1,1-dioxides, which are precursors for RSV inhibitors. beilstein-journals.org

Green Synthetic Methods: Efforts towards more sustainable chemistry have led to the development of methods such as Amberlyst-15 mediated reactions under ultrasound in water, providing a green and general synthesis of substituted 1,2,4-benzothiadiazine-1,1-dioxides. researchgate.net

This evolution from harsh, high-temperature reactions to milder, more controlled, and catalytic methods has significantly expanded the accessibility and diversity of derivatives available for academic and industrial research.

Overarching Research Themes and Perspectives on this compound Chemistry

The academic interest in this compound is primarily driven by its potential in drug discovery. The major research themes revolve around the design, synthesis, and biological evaluation of novel derivatives with specific therapeutic applications.

One of the most prominent research areas is the development of positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . nih.govjpp.krakow.pl AMPA receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their potentiation is a promising strategy for cognitive enhancement and the treatment of neurological disorders. nih.gov Researchers have synthesized and tested numerous derivatives, exploring the impact of substituents at various positions of the benzothiadiazine ring on their modulatory activity. acs.orgnih.gov

Another significant research thrust is the exploration of anticancer activities of this compound derivatives. researchgate.netresearchgate.net Studies have shown that certain substituted benzothiadiazines exhibit cytotoxic activity against various cancer cell lines. researchgate.net The research focuses on synthesizing libraries of compounds and screening them to identify potent and selective anticancer agents, as well as elucidating their mechanisms of action.

Beyond these two major areas, the scaffold is also investigated for a range of other potential biological activities, reflecting its versatility. researchgate.net The overarching perspective is that the this compound nucleus is a highly adaptable platform for the generation of new chemical entities with diverse pharmacological profiles.

Detailed Research Findings

The following interactive data tables summarize key research findings on the synthesis and biological activities of various this compound derivatives.

Synthetic Approaches to this compound Derivatives
Starting Material(s)Reagents and ConditionsProduct TypeKey AdvantagesReference
2-Aminobenzenesulfonamide, Triethyl orthoformateRefluxUnsubstituted this compoundDirect, one-step synthesis chemicalbook.com
N,N-diethyl-o-nitrobenzenesulfonamides, NitrilesSmI2, mild and neutral conditionsSubstituted 2H-1,2,4-Benzothiadiazine-1,1-dioxidesFacile, good yields researchgate.net
2-Azidosulfonamides, IsocyanidesPd(dba)2, room temperature3-Amino-substituted 1,2,4-benzothiadiazine 1,1-dioxidesRapid, domino reaction researchgate.net
o-Azidobenzenesulfonamides, Ethyl carbonochloridate (B8618190)Intramolecular aza-Wittig reaction3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxidesPrecursor to RSV inhibitors beilstein-journals.org
Biological Activities of Selected this compound Derivatives
Derivative Structure/SubstitutionBiological Target/ActivityKey FindingsReference
7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxideAMPA Receptor Positive Allosteric ModulatorPotently potentiates currents mediated by AMPA receptors. jpp.krakow.pl
4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideAMPA Receptor Positive Allosteric ModulatorEC50 of 2.0 nM on GluA2(Q) expressing cells. nih.gov
Various 4-benzyl analoguesAnticancer ActivityExhibited cytotoxicity against various cancer cell lines. researchgate.net
Compound BTZ-4Anticancer ActivityIdentified as a highly active compound in a series of 10 synthesized derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2S B1200261 2H-1,2,4-Benzothiadiazine-1,1-dioxide CAS No. 359-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNGVMNBBLPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189467
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
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Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-85-3
Record name 4H-1,2,4-Benzothiadiazine, 1,1-dioxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
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Advanced Synthetic Methodologies and Chemical Transformations of 2h 1,2,4 Benzothiadiazine 1,1 Dioxide

Strategic Approaches to 2H-1,2,4-Benzothiadiazine-1,1-dioxide Scaffold Construction

The construction of the this compound core has evolved from classical high-temperature condensations to sophisticated catalytic and sustainable methods, offering improved efficiency, milder conditions, and greater functional group tolerance.

Classical and Contemporary Cyclization Reactions for Benzothiadiazine Formation

Classical methods for forming the benzothiadiazine ring often involve the cyclocondensation of ortho-substituted benzene (B151609) precursors. A foundational approach is the reaction of 2-aminobenzenesulfonamides with reagents like urea (B33335) or isocyanates, typically at elevated temperatures in solvents such as dimethylformamide (DMF). researchgate.netbeilstein-journals.org Another established route involves the condensation of 2-aminobenzenesulfonamide (B1663422) with triethyl orthoformate under reflux conditions, which provides the parent this compound. chemicalbook.com

A different classical strategy begins with aniline (B41778) derivatives, which react with chlorosulfonyl isocyanate to form chlorosulfonylureas. These intermediates can then be cyclized in the presence of Lewis acids to yield 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides. rsc.org The condensation of 2-aminobenzensulfonamides with suitable aldehydes in an acidic medium is a direct method to produce 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives. acs.org These traditional methods, while effective, can be limited by harsh reaction conditions and the use of hazardous reagents. nconf.ir

Contemporary cyclization strategies have expanded the toolkit for benzothiadiazine synthesis. One such method is the intramolecular aza-Wittig reaction. This process involves the reaction of o-azidobenzenesulfonamides with ethyl carbonochloridate (B8618190) to form an amide intermediate, which, upon heating, undergoes cyclization to yield 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides. beilstein-journals.org

Table 1: Comparison of Classical and Contemporary Cyclization Reactions

Starting Material(s) Reagent(s) Product Type Key Features
2-Aminobenzenesulfonamide Urea or Isocyanates 1,2,4-Benzothiadiazin-3-one 1,1-dioxides High temperature, classical method. researchgate.netbeilstein-journals.org
2-Aminobenzenesulfonamide Triethyl orthoformate 2H-1,2,4-Benzothiadiazine 1,1-dioxide Reflux conditions, direct formation. chemicalbook.com
Aniline derivatives Chlorosulfonyl isocyanate, Lewis Acid 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxides Two-step process, involves a urea intermediate. rsc.org
o-Azidobenzenesulfonamides Ethyl carbonochloridate, PPh₃ 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxides Intramolecular aza-Wittig reaction. beilstein-journals.org

Novel Catalytic Strategies in Benzothiadiazine-1,1-dioxide Synthesis

Transition metal catalysis has revolutionized the synthesis of the benzothiadiazine scaffold, enabling reactions under milder conditions with high efficiency and selectivity.

Copper-catalyzed reactions have emerged as a powerful tool. A one-pot, three-component synthesis utilizes benzenesulfonyl chlorides, N,N',N''-trisubstituted guanidines, and a copper(I) iodide catalyst to form functionalized benzothiadiazine 1,1-dioxide derivatives via intramolecular C-H activation. nconf.ir This method proceeds at room temperature and offers high yields and ease of purification. nconf.ir Another copper-catalyzed approach involves the coupling of 2-halobenzenesulfonamides with amidines. acs.org

Palladium catalysis offers alternative pathways. A notable example is a domino reaction of 2-azidosulfonamides with isocyanides, catalyzed by Pd(dba)₂, which produces 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides at room temperature with low catalyst loading. researchgate.net Another palladium-catalyzed method is the tandem cyclization of ynamides. nih.gov

Rhodium and Ruthenium catalysts are employed for C-H activation/annulation reactions. Using 3-phenyl-2H-benzothiadiazine-1,1-dioxide as a substrate, Rh(III) catalysis with alkynes leads to the formation of 1-aminoisoquinoline (B73089) derivatives through a cascade reaction involving C-C and C-N bond formation followed by desulfonylation. researchgate.net Similarly, Ru(II) catalysis with vinylene carbonate results in benzothiadiazine-fused isoquinoline (B145761) derivatives. bohrium.com Iron catalysis has also been applied in the cascade coupling of 2-bromobenzenesulfonamide (B1273658) with amidine hydrochlorides. researchgate.net

Table 2: Overview of Novel Catalytic Strategies

Catalyst System Substrates Reaction Type Key Advantages
Copper(I) iodide / L-proline Benzenesulfonylchlorides, Guanidines Three-component, C-H activation Room temperature, high yields. nconf.ir
Pd(dba)₂ 2-Azidosulfonamides, Isocyanides Domino reaction Low catalyst loading, room temperature. researchgate.net
[RhCp*Cl₂]₂ / CsOAc 3-Aryl-benzothiadiazines, Alkynes C-H functionalization / Annulation Forms novel isoquinolines, high functional diversity. researchgate.net
[Ru(p-cymene)Cl₂]₂ / AgNTf₂ Benzothiadiazine-1,1-dioxide, Vinylene carbonate C-H activation / Annulation Access to complex fused N-heterocycles. bohrium.com
Iron catalyst 2-Bromobenzenesulfonamide, Amidine hydrochlorides Cascade coupling Efficient method for scaffold construction. researchgate.net

Reductive Cyclization and Other Redox-Mediated Pathways

Redox-mediated reactions provide another important avenue for constructing the benzothiadiazine ring. Reductive cyclization of N,N-disubstituted-o-nitrobenzenesulfonamides with nitriles, promoted by samarium(II) iodide (SmI₂), yields 2H-1,2,4-benzothiadiazine 1,1-dioxides under mild and neutral conditions. researchgate.net This method is operationally simple and avoids the need for chromatographic purification. researchgate.net

Catalytic hydrogenation is another key reductive strategy. N-cycloamino-4-substituted-2-nitrobenzenesulfonamides can be reduced to their corresponding 2-amino derivatives using a palladium-on-charcoal catalyst, which are then cyclized to form tricyclic and tetracyclic benzothiadiazine systems. researchgate.net

The intramolecular aza-Wittig reaction, as mentioned previously, is a significant redox-neutral pathway that relies on the reduction of an azide (B81097) group to an iminophosphorane, which then cyclizes. beilstein-journals.org Photoinduced reactions also represent a redox-mediated approach. Photoinduced intramolecular coupling via a Radical Nucleophilic Unimolecular Substitution (SRN1) mechanism has been used to synthesize novel fused benzothiadiazine systems under mild visible light conditions. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of benzothiadiazine derivatives to minimize environmental impact. mdpi.com This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comrsc.org

An Amberlyst-15 mediated reaction under ultrasound irradiation in water has been developed for a green and general synthesis of 1,2,4-benzothiadiazine-1,1-dioxides. researchgate.net This method is operationally simple, can be performed in an open flask at room temperature, and the catalyst is recyclable. researchgate.net

The use of ionic liquids, such as butyl pyridinium (B92312) tetrafluoroborate (B81430) ([buPy]BF₄), as a reaction medium for N-alkylation steps offers an environmentally friendly alternative to volatile organic solvents like DMF or DMSO. koreascience.kr The ionic liquid can be recovered and reused without a significant loss in yield. koreascience.kr Furthermore, microwave-assisted synthesis has been employed to produce 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides in high yields and with reduced reaction times. mdpi.com

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the copper-catalyzed synthesis from benzenesulfonyl chlorides and guanidines, a plausible mechanism involves the formation of a copper-chelated intermediate that is stabilized by the guanidine (B92328) nitrogen atom, followed by reductive elimination to afford the product. nconf.ir

The intramolecular aza-Wittig reaction is proposed to proceed through the formation of an iminophosphorane intermediate. beilstein-journals.org The initial reaction between the o-azidobenzenesulfonamide and triphenylphosphine (B44618) generates this intermediate, which then undergoes cyclization via nucleophilic attack of the sulfonamide nitrogen onto the iminophosphorane, ultimately forming the benzothiadiazine ring and eliminating triphenylphosphine oxide. beilstein-journals.org

Base-catalyzed rearrangements of related benzothiadiazine systems have also been mechanistically scrutinized. The rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can be tuned by the amount of base used. nih.govacs.org With two equivalents of potassium tert-butoxide, a diaza- researchgate.netnconf.ir-Wittig reaction occurs, leading to a ring contraction. nih.gov With six equivalents of base, a diaza- chemicalbook.comnconf.ir-Wittig reaction can become the main pathway, resulting in a rearranged 1,2-benzothiazine 1,1-dioxide. nih.govacs.org These transformations are believed to proceed through a series of deprotonation and ring-opening/ring-closing steps. acs.org

Photoinduced ring enlargement reactions of 2H-1,2,4-benzothiadiazine 1,1-dioxides have been studied using steady-state and laser flash photolysis, providing insight into the electronically excited states and transient intermediates involved in these complex transformations. acs.org

Derivatization and Functionalization Strategies of the Benzothiadiazine-1,1-dioxide Core

Once the core scaffold is constructed, its derivatization allows for the fine-tuning of its properties. Transition metal-catalyzed C-H activation is a powerful strategy for functionalization. The benzothiadiazine-1,1-dioxide core can be used as a directing group to guide the annulation with coupling partners like vinylene carbonate or diazopyrazolone, leading to novel benzothiadiazine-fused isoquinolines and spiro derivatives. bohrium.com

Alkylation and acylation are common derivatization methods. For instance, 2H-1,2,3-benzothiadiazine 1,1-dioxides can be alkylated at both the N(2) and N(3) positions. semanticscholar.org Reductive alkylation using aldehydes or ketones is a regioselective method to introduce substituents at the N(3) position of the corresponding 3,4-dihydro derivatives. semanticscholar.org

Condensation reactions provide another route for functionalization. N-alkylated 4-hydroxy-2H-1,2-benzothiazine-3-carboxylates can react with various amines to form the corresponding carboxamides, a transformation that can be catalyzed by boron trifluoride. koreascience.kr Furthermore, palladium-catalyzed domino reactions not only build the core but also introduce functionality, such as a 3-amino group, in a single synthetic operation. researchgate.net For related benzothiadiazine structures, lithiation followed by quenching with an electrophile, such as dry ice, allows for the introduction of functional groups like carboxylic acids. mdpi.com

Table 3: Summary of Derivatization Strategies

Strategy Reagents/Catalysts Position(s) Functionalized Type of Derivative
C-H Activation/Annulation Rh(III) or Ru(II) catalysts, alkynes/alkenes Aromatic ring Fused heterocyclic systems. researchgate.netbohrium.com
N-Alkylation Alkyl halides, Ionic Liquid/Base N(2) and/or N(3) N-substituted derivatives. koreascience.krsemanticscholar.org
Reductive Alkylation Aldehydes/Ketones, H₂/Pd/C N(3) N-alkylated dihydro derivatives. semanticscholar.org
Condensation Amines, BF₃ C(3) Carboxamide derivatives. koreascience.kr
Lithiation-Substitution BuLi, Electrophiles (e.g., CO₂) Aromatic ring Carboxylated derivatives. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzothiadiazine Ring

The reactivity of the benzothiadiazine ring in substitution reactions is dictated by the electronic properties of the fused benzene ring and the heterocyclic sulfonamide portion. The benzene ring can undergo electrophilic aromatic substitution (EAS), while the electron-deficient nature of the scaffold can also permit nucleophilic aromatic substitution (NAS).

In electrophilic aromatic substitution , an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commsu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (a benzenonium ion). msu.edu The substituent already present on the benzene ring significantly influences the reaction's rate and the position of the incoming electrophile. The sulfonamide group (-SO₂NH-) within the benzothiadiazine-1,1-dioxide structure is a powerful electron-withdrawing group. Such groups deactivate the aromatic ring towards electrophilic attack by making it less nucleophilic. youtube.comyoutube.com Consequently, harsher reaction conditions are often required compared to unsubstituted benzene. This deactivation makes reactions like Friedel-Crafts alkylation and acylation particularly challenging. libretexts.orglibretexts.org The directing effect of the sulfonamide group channels incoming electrophiles primarily to the meta-position relative to its point of attachment on the benzene ring.

Conversely, nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.commasterorganicchemistry.com These reactions are favored by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com The sulfonamide moiety in the this compound system activates the ring for NAS, particularly at positions ortho and para to the electron-withdrawing group. youtube.com A good leaving group (such as a halide) on the aromatic ring is necessary for the reaction to proceed, which typically follows an addition-elimination mechanism. youtube.commasterorganicchemistry.com

Alkylation, Acylation, and Other Functional Group Interconversions

Functionalization of the this compound core often involves reactions at the nitrogen atoms of the sulfonamide group or at other positions amenable to substitution.

Alkylation and Acylation: These reactions are fundamental for introducing alkyl and acyl groups onto the molecule. Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to attach these groups to benzene rings. libretexts.orgyoutube.com The alkylation is typically performed with an alkyl halide and a Lewis acid catalyst like AlCl₃, which generates a carbocation electrophile. libretexts.orglibretexts.org Acylation uses an acyl chloride or anhydride (B1165640) with a Lewis acid, forming a resonance-stabilized acylium ion as the electrophile. libretexts.orgyoutube.com

However, direct Friedel-Crafts reactions on the benzene portion of the benzothiadiazine-1,1-dioxide ring are generally unsuccessful. libretexts.orglibretexts.org This is due to the strong deactivating nature of the attached sulfonamide group, which makes the ring too electron-poor to react. youtube.comlibretexts.org Furthermore, the nitrogen atoms in the heterocyclic ring can react with the Lewis acid catalyst, leading to a positively charged complex that further deactivates the aromatic ring. libretexts.org

Alkylation and acylation are more commonly achieved on the nitrogen atoms of the heterocyclic ring. These reactions typically proceed via nucleophilic attack of the nitrogen atom on an appropriate electrophile. The specific site of functionalization (N-2 vs. N-4) can be controlled by the reaction conditions and the nature of the starting material.

Other Functional Group Interconversions: The synthesis of various derivatives often relies on the interconversion of functional groups. For example, the preparation of tricyclic and tetracyclic benzothiadiazines can start from 4-substituted-2-nitrobenzenesulfonyl chlorides. researchgate.net A key step in this sequence is the catalytic hydrogenation of the nitro group to an amino group using a palladium-on-charcoal catalyst, which then allows for subsequent ring-closing reactions. researchgate.net

Ring Modification and Rearrangement Reactions Involving Benzothiadiazine-1,1-dioxides

Modifications to the core benzothiadiazine structure can lead to novel tricyclic and tetracyclic systems with distinct pharmacological properties. These modifications often involve building additional rings onto the existing scaffold.

One established strategy involves the synthesis of N-cycloamino-4-substituted-2-nitrobenzenesulfonamides as key precursors. researchgate.net These are prepared by condensing a substituted 2-nitrobenzenesulfonyl chloride with a cyclic amine. researchgate.net Following the reduction of the nitro group to an amine, intramolecular cyclization can be induced to form fused ring systems. researchgate.net For instance, this approach has been used to create tricyclic fused 1,2,4-benzothiadiazine 1,1-dioxides. nih.gov

Another type of modification involves reactions that alter the heterocyclic ring itself. For example, thermolysis of the isomeric 1,2,3-benzothiadiazine 1,1-dioxide at high temperatures (500 °C) has been shown to result in nitrogen extrusion and rearrangement to form a sultine (a cyclic sulfonate ester). mdpi.com While this specific example involves a different isomer, it highlights the potential for rearrangement reactions within the broader class of benzothiadiazine dioxides under specific conditions.

Starting Material Reaction Type Resulting Structure Reference
N-cycloamino-4-substituted-2-nitrobenzenesulfonamidesCatalytic Hydrogenation & CyclizationTricyclic/Tetracyclic fused benzothiadiazines researchgate.net
2-nitrobenzenesulfonyl chlorides and cyclic aminesCondensationN-cycloamino-4-substituted-2-nitrobenzenesulfonamides researchgate.net
1,2,3-Benzothiadiazine 1,1-dioxideThermolysisSultine (cyclic sulfonate ester) mdpi.com

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

Transition metal catalysis offers powerful and efficient methods for constructing and functionalizing complex molecules, including heterocyclic systems like benzothiadiazine-1,1-dioxides. Palladium-catalyzed reactions, in particular, have been effectively employed.

A notable example is the palladium-catalyzed domino reaction for the synthesis of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net This reaction utilizes 2-azidosulfonamides and isocyanides as starting materials. With a catalyst such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), the reaction proceeds efficiently at room temperature, yielding a variety of substituted products. researchgate.net The catalyst loading can be as low as 1.0 mol%, and the reaction is typically complete within a few hours. researchgate.net This methodology provides direct access to valuable 3-amino derivatives, which are common components in biologically active molecules.

Catalyst Reactants Product Key Features Reference
Pd(dba)₂2-Azidosulfonamides, Isocyanides3-Amino-substituted 1,2,4-benzothiadiazine 1,1-dioxidesDomino reaction, Room temperature, Low catalyst loading (1.0 mol%) researchgate.net

Stereochemical Control in the Synthesis of Chiral this compound Analogues

The development of asymmetric synthetic methods to control stereochemistry is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. For this compound analogues, stereocenters can be introduced at various positions, leading to chiral derivatives with specific pharmacological profiles.

Stereospecific synthesis has been achieved for compounds like 2-[(this compound-3-yl)thio]propanoic acids. scite.ai Such syntheses aim to produce a single enantiomer with high enantiomeric excess.

In the synthesis of more complex, fused systems, chirality plays a critical role. For example, in a series of tricyclic fused 1,2,4-benzothiadiazine 1,1-dioxides designed as α₁-adrenoceptor antagonists, the biological potency was found to be highly dependent on the stereochemistry. nih.gov The S-enantiomers of certain compounds were found to be 144 to 200 times more potent than their corresponding R-enantiomers, underscoring the importance of stereochemical control. nih.gov Asymmetric synthesis of chiral N-heterocycles is an active area of research, often employing chiral catalysts, such as copper complexes with chiral ligands, to control enantioselectivity during key bond-forming steps. researchgate.net

Chiral Compound Type Significance of Stereochemistry Synthetic Approach Reference
Tricyclic fused 1,2,4-benzothiadiazine 1,1-dioxidesS-enantiomers up to 200-fold more potent as α₁-adrenoceptor antagonists than R-enantiomers.Synthesis of specific enantiomers for pharmacological evaluation. nih.gov
2-[(this compound-3-yl)thio]propanoic acidsEnantiomeric excess is a key quality parameter.Stereospecific synthesis. scite.ai
General Chiral N-HeterocyclesEnantioselectivity is controlled during cyclization.Asymmetric copper-catalyzed cyclizative aminoboration. researchgate.net

Structural Elucidation and Conformational Analysis in 2h 1,2,4 Benzothiadiazine 1,1 Dioxide Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives. These methods provide critical information on connectivity, functional groups, molecular geometry, and electronic properties.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including the 1,2,4-benzothiadiazine-1,1-dioxide framework.

Solution-State NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra in solution provide precise information about the chemical environment of each atom. For derivatives of this compound, the aromatic protons typically appear as complex multiplets in the downfield region (around 7.0-8.5 ppm), characteristic of a substituted benzene (B151609) ring. The N-H proton of the thiadiazine ring is often observed as a broad singlet, with its chemical shift being solvent-dependent.

For example, in the ¹H NMR spectrum of 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, the aromatic protons from both the benzo and phenyl rings appear as a multiplet between 7.20 and 8.19 ppm, while the N-H proton gives a broad singlet at approximately 4.80 ppm in DMSO-d₆. chemicalbook.com

Solid-State NMR: Solid-state NMR (ssNMR) provides valuable information about the molecule's structure in its crystalline form, which can differ from its conformation in solution. Studies on related thiazide derivatives using ¹³C and ¹H MAS (Magic Angle Spinning) NMR have been conducted to understand molecular dynamics, such as the rotation of substituent groups within the crystal lattice. nist.gov For instance, temperature-dependent ssNMR studies on thiazide derivatives have revealed the activation energies for the hindered rotation of amine groups, providing insight into the strength of intermolecular hydrogen bonding in the solid state. nist.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and understanding molecular vibrations. The this compound scaffold presents several characteristic vibrational modes.

The most prominent features in the IR spectra are the strong absorption bands corresponding to the sulfonyl group (SO₂). These typically appear as two distinct, strong bands representing the asymmetric and symmetric stretching vibrations, usually in the regions of 1350-1250 cm⁻¹ and 1165-1150 cm⁻¹, respectively. chemicalbook.com The N-H stretching vibration is observed in the region of 3100-3400 cm⁻¹, while C=N stretching appears around 1615 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

FT-Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the heterocyclic ring. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₇H₆N₂O₂S, corresponding to a molecular weight of approximately 182.2 g/mol . chemicalbook.com

Electron Ionization (EI) MS would be expected to show a strong molecular ion peak (M⁺) and fragment ions corresponding to the loss of SO₂ (a common fragmentation pathway for sulfones), as well as cleavage of the heterocyclic ring. Electrospray ionization (ESI) mass spectrometry has been used to confirm the molecular weight of various derivatives, often observing the protonated molecule [M+H]⁺. chemicalbook.com

These studies confirm the non-planar conformation of the dihydro-1,2,4-benzothiadiazine ring. A key feature revealed by X-ray analysis is the extensive network of intermolecular hydrogen bonds in the crystal lattice, typically involving the sulfonamide group (SO₂) and the N-H protons. These interactions play a crucial role in the packing of molecules in the solid state. For example, in many derivatives, the N-H group acts as a hydrogen bond donor, while one of the sulfonyl oxygens acts as an acceptor, leading to the formation of dimers or extended chain structures.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from ground to excited states. The this compound molecule contains a benzoid chromophore fused to the heterocyclic ring, which gives rise to characteristic electronic transitions.

The expected transitions for this system include π → π* transitions associated with the aromatic ring and the C=N double bond, and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. google.com The π → π* transitions are typically high-intensity absorptions, while n → π* transitions are of lower intensity. The position and intensity of these absorption bands can be influenced by substitution on the ring system and the polarity of the solvent. For the related benzothiazole (B30560) structure, absorption maxima are observed around 250-300 nm. nist.gov

Computational Approaches to Conformational and Tautomeric Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating molecular properties when experimental data is scarce. nist.gov These methods are used to predict geometries, analyze vibrational spectra, and study the relative energies of different isomers and conformers.

A key area of computational research for the 1,2,4-benzothiadiazine-1,1-dioxide system is the study of tautomerism. The this compound is known to exist in equilibrium with its tautomer, 4H-1,2,4-benzothiadiazine-1,1-dioxide. researchgate.net The position of this equilibrium is influenced by the substitution pattern and the medium (solvent or solid state).

DFT calculations can be used to:

Optimize Geometries: Predict the lowest energy conformation of each tautomer, providing data on bond lengths and angles.

Calculate Relative Energies: Determine the thermodynamic stability of the 2H versus the 4H tautomer, predicting which form is likely to predominate.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR frequencies, and UV-Vis absorption wavelengths. These calculated values can then be compared with experimental data from derivatives to validate the computational model and aid in spectral assignment. nist.gov

Analyze Molecular Orbitals: Investigate the HOMO-LUMO energy gap, which is related to the molecule's reactivity and electronic absorption properties.

Such computational studies provide deep insights into the intrinsic properties of the parent heterocycle, complementing the experimental data available from its many derivatives.

Density Functional Theory (DFT) in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational landscape and electronic characteristics of benzothiadiazine derivatives. DFT calculations allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding structure-activity relationships.

Research on derivatives of 1,2-benzothiazine has utilized the B3LYP method with the 6-31G+(d) basis set to calculate geometric properties, which have shown strong agreement with experimental data from single-crystal X-ray diffraction. researchgate.net These studies also simulate electronic properties such as Ionization Potential (IP), Electron Affinities (EA), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule.

In a study on benzothiazole derivatives, conformational analysis was performed using the B3YLP/6-311G(d,p) level of theory. mdpi.com The potential energy surface was scanned by varying dihedral angles to identify stable conformers. mdpi.com Such analyses are vital for understanding how different substituents on the benzothiadiazine ring system influence its three-dimensional structure and, consequently, its biological activity.

The electronic properties of benzothiazine derivatives have been explored to understand charge transfer characteristics. researchgate.net DFT calculations have shown that in some benzothiazine derivatives, the HOMO and LUMO are distributed on the benzothiadiazine moiety itself. researchgate.net The distribution of these frontier orbitals is key to predicting the sites of electrophilic and nucleophilic attack.

For instance, in a study of 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide derivatives designed in silico, DFT calculations were employed to understand the effect of electron-donating (methyl, ethyl) and electron-accepting (fluorine, trifluoromethyl) groups on the electronic structure. nih.gov

Computational Method Basis Set Properties Calculated Reference
B3LYP6-31G+(d)Geometric properties, IP, EA, HOMO, LUMO researchgate.net
B3YLP6-311G(d,p)Conformational analysis, HOMO-LUMO gap, MESP mdpi.com
PBE1PBE6-31G**Ground state geometries, Frontier Molecular Orbitals researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior and stability of this compound and its analogues over time. These simulations are particularly useful for understanding how these molecules behave in different environments, such as in solution or interacting with biological macromolecules.

A study combining solid-state NMR and DFT methods investigated the molecular dynamics of four sulphonamide derivatives of 1,2,4-benzothiadiazine-1,1-dioxides, commonly known as thiazides. researchgate.net This research revealed an activation process related to the hindered rotation of the -NH2 group. The activation energies for this motion were determined experimentally and supported by DFT calculations, providing insight into the stability of the crystal lattice. researchgate.net

Thiazide Derivative Activation Energy (kJ/mol) for -NH2 rotation
Hydrochlorothiazide (HCTZ)36.5
Althiazide (ATZ)31.8
Trichlormethiazide (TCTZ)35.2
Chlorothiazide (CTZ)40.6

Data sourced from a study combining NMR and DFT methods. researchgate.net

Furthermore, MD simulations have been employed to study the interactions of 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide and its derivatives with model cell membranes. These simulations, often spanning microseconds, elucidate the local structure and preferred location of the drug-like molecules within the lipid bilayer. nih.gov The studies have shown that these derivatives have a strong affinity for the cell membrane interface, forming hydrogen bonds with lipids and cholesterol. nih.gov This information is critical for understanding the initial steps of drug action.

The stability and dynamic behavior of these compounds are influenced by their interactions with the surrounding environment. For example, MD simulations can track the solvation characteristics and the formation and breaking of hydrogen bonds with water molecules, which are key determinants of a compound's solubility and bioavailability. nih.gov

Theoretical and Computational Chemistry Studies on 2h 1,2,4 Benzothiadiazine 1,1 Dioxide

Quantum Chemical Calculations of Electronic Properties and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 2H-1,2,4-benzothiadiazine-1,1-dioxide and its derivatives. These methods provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's behavior.

Researchers utilize these calculations to determine key electronic properties such as the molecular electrostatic potential (MEP). The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack. For instance, in the 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide (DBD) structure, the distribution of charges is a key determinant of its interactions with other molecules. nih.gov

A key parameter derived from these calculations is the total energy of the molecule, which reflects its thermodynamic stability. The table below illustrates conceptually how different substitutions can affect the electronic character of the parent scaffold.

Compound/Derivative Substituent Type General Electronic Effect
3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxideNone (Parent Scaffold)Reference
Methyl-substituted derivativeElectron-DonatingIncreases electron density in the ring system
Ethyl-substituted derivativeElectron-DonatingIncreases electron density in the ring system
Fluorine-substituted derivativeElectron-AcceptingDecreases electron density in the ring system
Trifluoromethyl-substituted derivativeElectron-AcceptingStrongly decreases electron density in the ring system

This table is based on the in silico design principles described for 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide derivatives. nih.gov

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. DFT calculations are frequently employed to map out the potential energy surfaces of reactions, identifying transition states and intermediates. acs.org

A notable application of this approach was in clarifying the mechanism of the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, a related ring system. acs.org Experimental results showed that the reaction could yield different products depending on the amount of base used. acs.org Computational studies were performed to distinguish between a concerted wikipedia.orgresearchgate.net-Wittig shift and a stepwise pathway involving N–N bond cleavage. acs.org

The calculations revealed that the concerted pathway was energetically unfavorable. acs.org Instead, the model located a transition state for the N–N bond cleavage with a moderate activation barrier, leading to a more stable anionic intermediate. acs.org This computational insight was crucial for understanding how the amount of base could selectively direct the reaction toward different cyclic products. acs.org

The key energetic parameters calculated in the study of the related 1,2,3-benzothiadiazine 1,1-dioxide rearrangement are summarized below.

Mechanistic Step Parameter Calculated Value (kcal/mol)
N-N Bond CleavageActivation Energy (Barrier)18.8
Intermediate FormationRelative Stability of Intermediate vs. Reactant Anion-15.3

Data sourced from DFT calculations on the rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. acs.org

These findings demonstrate the predictive power of computational modeling in determining reaction feasibility and clarifying complex mechanistic questions for the benzothiadiazine dioxide family of compounds.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity and Electron Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. nih.gov

FMO theory has been applied to understand the reactivity of benzothiadiazine-related scaffolds. For example, in a study of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, DFT calculations were used to determine the HOMO and LUMO energy levels. nih.gov The analysis revealed a substantial HOMO-LUMO gap for all synthesized compounds, indicating high kinetic stability. nih.gov

The interaction between the frontier orbitals of two molecules governs the feasibility of reactions like cycloadditions and sigmatropic rearrangements. nih.govimperial.ac.uk For a reaction to be favorable, the symmetry of the interacting orbitals must allow for constructive overlap. wikipedia.org FMO analysis can thus predict whether a reaction is thermally or photochemically allowed, complementing other methods like the Woodward-Hoffmann rules. imperial.ac.ukslideshare.net

The calculated energy gaps for a series of related dimeric 1,2-benzothiazine 1,1-dioxide compounds are presented below.

Parameter Calculated Range (eV)
HOMO-LUMO Energy Gap4.43 to 5.12

Data sourced from FMO analysis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds. nih.gov

This application of FMO theory provides valuable insights into the electronic structure and potential reactivity of molecules containing the benzothiadiazine dioxide core.

Computational Design and Virtual Screening of Novel this compound Scaffolds

Computational chemistry plays a pivotal role in the rational design and virtual screening of novel chemical entities based on the this compound framework. This approach allows for the creation of virtual libraries of new compounds and the pre-selection of promising candidates before their actual synthesis, saving significant time and resources. The focus of this design process is on modifying the core chemical scaffold to explore new chemical space.

One strategy involves the in silico design of new derivatives by making targeted chemical modifications to a parent structure. nih.gov For example, starting with the 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide (DBD) molecule, new scaffolds were computationally designed by substituting a single hydrogen atom with different functional groups. nih.gov These groups were chosen to systematically alter the electronic properties of the molecule and included both electron-donating groups (methyl, ethyl) and electron-accepting groups (fluorine, trifluoromethyl). nih.gov This process generates a focused library of novel scaffolds whose fundamental properties can be predicted computationally before any synthetic work is undertaken.

Another computational design approach involves linking two monomeric benzothiadiazine scaffolds to create dimeric structures. researchgate.net Molecular modeling can be used to predict the preferred geometries and linking strategies for these dimeric combinations, guiding the synthetic chemist toward the most viable targets. researchgate.net

The table below lists the novel scaffolds designed in silico based on the parent DBD structure.

Parent Scaffold Designed Derivative Substituting Group Chemical Class of Group
3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxideDerivative 1-CH₃ (methyl)Electron-Donating
3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxideDerivative 2-CH₂CH₃ (ethyl)Electron-Donating
3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxideDerivative 3-F (fluorine)Electron-Accepting
3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxideDerivative 4-CF₃ (trifluoromethyl)Electron-Accepting

Table based on the in silico design of derivatives as described in the literature. nih.gov

These computational design strategies provide a powerful and efficient means of exploring novel chemical structures built around the versatile this compound core.

Role in Organic Synthesis and Functional Material Development Non Biological

2H-1,2,4-Benzothiadiazine-1,1-dioxide as a Synthetic Intermediate and Building Block

The chemical versatility of this compound allows it to serve as a foundational element in the construction of more elaborate chemical entities. Its core structure can be strategically modified to access a wide array of derivatives with diverse functionalities.

The this compound nucleus is a key starting point for the synthesis of intricate heterocyclic systems. researchgate.net Through various chemical transformations, this scaffold has been elaborated into more complex, fused-ring structures. For instance, it has been utilized in the preparation of tricyclic and tetracyclic benzothiadiazines, which are of interest for their potential bioactive properties. researchgate.net The synthesis of these complex systems often involves the strategic functionalization of the benzothiadiazine ring, followed by cyclization reactions to build additional heterocyclic rings.

One notable application is its role as a precursor for respiratory syncytial virus (RSV) inhibitors. nih.gov The synthesis involves an intramolecular aza-Wittig reaction of o-azidobenzenesulfonamides to form 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides, which are then hydrolyzed to the corresponding 2-substituted benzothiadiazine-3-one 1,1-dioxides, the core moiety of these inhibitors. nih.gov

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and materials science for rapidly generating libraries of structurally diverse compounds. The this compound framework has been successfully integrated into such reactions. A notable example is the use of a copper-catalyzed three-component reaction involving terminal alkynes, sulfonyl or phosphoryl azides, and ammonium (B1175870) salts to produce N-unprotected amidines. researchgate.net These amidines, when bearing a 2-bromobenzenesulfonyl moiety, can be efficiently cyclized via a subsequent copper-catalyzed intramolecular N-arylation to yield the this compound skeleton. researchgate.net This one-pot, two-step catalytic procedure highlights the utility of this scaffold in generating molecular diversity through efficient and atom-economical MCRs.

Reaction Type Components Catalyst Product Reference
Three-Component ReactionTerminal alkyne, Sulfonyl/Phosphoryl azide (B81097), Ammonium saltCopperN-unprotected amidine researchgate.net
Intramolecular N-arylation2-bromobenzenesulfonyl-substituted amidineCopperThis compound researchgate.net

Exploration in Non-Biological Functional Materials

The inherent electronic and photophysical properties of the this compound core have prompted its investigation in the realm of non-biological functional materials. Its electron-accepting nature makes it a promising component for various organic electronic and optoelectronic applications.

In the field of organic electronics, derivatives of this compound have been explored as components of organic light-emitting diodes (OLEDs). A notable example is a yellow thermally activated delayed fluorescence (TADF) emitter, PTZ-SA, which was designed and synthesized by incorporating phenothiazine (B1677639) as an electron donor and benzothiadiazine-1,1-dioxide as an electron acceptor. This material exhibited a high glass transition temperature (Tg) of 188 °C, indicating good thermal stability. The small energy gap (ΔEST) of 0.08 eV between the singlet (S1) and triplet (T1) excitons facilitates reverse intersystem crossing, a key process for TADF. An OLED device fabricated using PTZ-SA as the emitter achieved an external quantum efficiency of 4.2% with a turn-on voltage of 5.1 V, emitting yellow light at 568 nm.

Material Donor Moiety Acceptor Moiety Glass Transition Temp. (Tg) ΔEST Emission Wavelength External Quantum Efficiency (EQE)
PTZ-SAPhenothiazineBenzothiadiazine-1,1-dioxide188 °C0.08 eV568 nm4.2%

While the discrete molecular properties of this compound derivatives have been explored, their integration into polymeric structures and advanced composites is a less documented area of research. The development of polymers incorporating this heterocyclic unit could potentially lead to new materials with tailored electronic, optical, and thermal properties for a range of applications. Further research is needed to fully explore the potential of this scaffold in polymer chemistry.

The chromophoric properties of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been utilized in the development of new dyes. A novel yellow dye-forming coupler with a 1,1-dioxo-1,2,4-benzothiadiazine structure has been developed for use in photographic paper. imaging.org The azomethine dye produced from this coupler exhibits a high molar extinction coefficient and excellent stability in acidic conditions, attributed to the high planarity of the dye's chromophore. imaging.org This innovation has been incorporated into commercial photographic paper, allowing for a reduction in the required amounts of silver halide and coupler in the blue-sensitive layer and improving the stability of the image against acid gases. imaging.org

Coupler Type Resulting Dye Key Properties Application Reference
1,1-dioxo-1,2,4-benzothiadiazine typeAzomethine dyeHigh molar extinction coefficient, High acid stabilityPhotographic color paper imaging.org

Catalytic Roles and Ligand Design in this compound Chemistry

The unique structural and electronic properties of the this compound core have been harnessed to influence chemical transformations in two distinct catalytic paradigms: as the foundation for chiral organocatalysts and as a key component in the design of ligands for transition metals.

Asymmetric Organocatalysis Utilizing Chiral Derivatives

Chiral derivatives of 3-amino-2H-1,2,4-benzothiadiazine-1,1-dioxide have been identified as effective bifunctional hydrogen-bond donor catalysts for a range of asymmetric organic reactions. nih.gov These catalysts operate through non-covalent interactions, activating substrates and controlling the stereochemical outcome of the reaction.

One notable application is in the highly enantioselective hydrazination of 1,3-dicarbonyl compounds. When employing a chiral 3-aminobenzothiadiazine-1,1-dioxide catalyst, excellent yields and enantioselectivities have been achieved. For instance, the reaction of various 1,3-dicarbonyls with dibenzyl azodicarboxylate proceeds smoothly at room temperature to afford the corresponding hydrazination products with up to 96% enantiomeric excess (ee). nih.gov

Another significant application of these chiral catalysts is in the isomerization of alkynoates to allenoates. This transformation is crucial for the synthesis of axially chiral allenes, which are valuable building blocks in organic synthesis. The 3-aminobenzothiadiazine-1,1-dioxide-based catalysts have been shown to promote this isomerization with high enantioselectivity. nih.gov To circumvent the issue of product mixtures with starting material, a tandem isomerization and cycloaddition of alkynoates has been developed. This strategy allows for the synthesis of advanced chiral molecules, such as bicyclo[2.2.1]heptenes and 3-alkylidene pyrrolidines, without a significant loss of enantioselectivity. nih.gov

Table 1: Enantioselective Hydrazination of 1,3-Dicarbonyl Compounds Catalyzed by a Chiral 3-Aminobenzothiadiazine-1,1-dioxide Derivative

Entry1,3-Dicarbonyl CompoundTime (h)Yield (%)ee (%)
11,3-Diphenylpropane-1,3-dione249592
21-Phenylbutane-1,3-dione489890
3(E)-4-Phenylbut-3-en-2-one728588
4Indane-1,3-dione129996

Data sourced from research on bifunctional hydrogen-bond donors. nih.gov

Ligand Design for Transition Metal Catalysis

The this compound framework has also been successfully incorporated into ligand design for transition metal catalysis. These ligands can coordinate with metal centers and modulate their catalytic activity and selectivity.

A notable example is the development of a novel tridentate bis-1,2,4-benzothiadiazine pincer ligand. This ligand has been synthesized and coordinated with a range of first-row transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). scholaris.ca The resulting metal complexes exhibit interesting coordination geometries and electrochemical properties, suggesting their potential application in various catalytic transformations.

Furthermore, derivatives of this compound have been utilized in transition metal-catalyzed C-H activation and annulation reactions. These powerful methods allow for the direct functionalization of otherwise inert C-H bonds, leading to the efficient construction of complex heterocyclic systems. For instance, rhodium(III)-catalyzed C-H cyclization of dihydrophenylbenzothiadiazine 1,1-dioxides with alkynes and oxidative Heck coupling/aza-Michael addition with acrylates have been developed for the synthesis of benzothiadiazinoisoquinoline and benzothiadiazinoisoindole 6,6-dioxides, respectively. These reactions provide access to novel fused heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.

The synthesis of benzothiadiazine-fused isoquinoline (B145761) and spiro benzothiadiazine derivatives has also been achieved through transition metal-catalyzed C-H activation/annulation, using 3-phenyl-2H-benzothiadiazine-1,1-dioxide as a key substrate. bohrium.com This strategy offers a direct and efficient route to complex N-heterocycles.

Table 2: Transition Metal Complexes of a Bis-1,2,4-benzothiadiazine Pincer Ligand

MetalComplex FormulaCoordination Geometry
Mn(II)Mn(L)22Distorted Octahedral
Fe(II)Fe(L)22Octahedral
Co(II)[Co(L)2]Cl2Distorted Octahedral
Ni(II)[Ni(L)2]Cl2Octahedral
Cu(II)[Cu(L)Cl2]Square Planar
Zn(II)Zn(L)22Distorted Octahedral

L represents the bis-1,2,4-benzothiadiazine pincer ligand. Data synthesized from coordination chemistry studies. scholaris.ca

Future Research Directions and Challenges in 2h 1,2,4 Benzothiadiazine 1,1 Dioxide Chemistry

Emerging Synthetic Methodologies and Process Intensification

Classical syntheses of the 2H-1,2,4-benzothiadiazine-1,1-dioxide core often involve multi-step procedures with harsh conditions or long reaction times, such as the condensation of o-aminobenzenesulfonamides with reagents like triethyl orthoformate or isocyanates under reflux. mdpi.comchemicalbook.com Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Emerging methodologies focus on increasing efficiency and reducing environmental impact. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes while often improving yields for the synthesis of related 4H-1,2,4-benzothiadiazine 1,1-dioxides. mdpi.com A one-pot, microwave-promoted reaction between 2-aminobenzenesulfonamides and various aldehydes or acids exemplifies this progress. mdpi.com More recently, catalyst-free methods using visible light have been proposed, offering a greener approach to forming 3-substituted this compound derivatives, avoiding the need for transition metals or chemical oxidants. chemrxiv.org

Transition metal-catalyzed reactions, particularly those involving palladium, are enabling novel molecular constructions. researchgate.netresearchgate.net Domino reactions of 2-azidosulfonamides with isocyanides, catalyzed by palladium, can produce 3-amino-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides at room temperature in as little as two hours. researchgate.net Similarly, rhodium-catalyzed C-H activation and annulation techniques are being developed to create complex fused-ring systems derived from the benzothiadiazine core. acs.orgresearchgate.net

Process intensification through technologies like flow chemistry presents a significant opportunity. While specific applications to this core are nascent, the principles of continuous flow processing—offering superior heat and mass transfer, enhanced safety for handling reactive intermediates, and potential for automated, multi-step synthesis—are highly relevant. rsc.org Future work will likely involve translating the novel batch syntheses (e.g., palladium-catalyzed or photochemical reactions) into continuous flow processes, enabling more scalable, controlled, and efficient production.

MethodologyTypical ConditionsKey AdvantagesReference
Conventional SynthesisReflux in solvent (e.g., triethyl orthoformate) for several hours.Established and well-documented. chemicalbook.com
Microwave-Assisted SynthesisMicrowave irradiation for 1-2 minutes.Drastically reduced reaction times, improved yields. mdpi.com
Palladium-Catalyzed Domino ReactionPd(dba)₂ catalyst, room temperature, ~2 hours.High efficiency, access to 3-amino derivatives. researchgate.net
Visible-Light Induced SynthesisVisible light irradiation, catalyst-free.Green methodology, mild conditions, avoids metal catalysts. chemrxiv.org

Advanced Spectroscopic and Analytical Techniques for In-situ Reaction Monitoring and Characterization

Currently, the monitoring of synthesis reactions for benzothiadiazine dioxides largely relies on traditional, offline techniques like Thin-Layer Chromatography (TLC). chemicalbook.com While effective for determining reaction completion, these methods provide limited real-time data on reaction kinetics, intermediate formation, or impurity profiles.

A significant future challenge lies in the implementation of Process Analytical Technology (PAT) for the real-time, in-situ monitoring of these syntheses. Spectroscopic techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products directly within the reaction vessel without sampling. For example, the cyclization of a sulfonamide precursor could be monitored by observing the disappearance of N-H stretching vibrations and the appearance of peaks corresponding to the newly formed heterocyclic ring.

Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed mechanistic insights, allowing for the direct observation of transient intermediates that are crucial for understanding and optimizing reaction pathways. The integration of these advanced analytical methods, particularly within continuous flow synthesis setups, would enable a higher degree of process control, leading to improved yield, purity, and safety. Another emerging area is the use of techniques like fluorescence polarization for in-situ screening, which could accelerate the discovery of new derivatives by linking synthesis and activity assessment in a single step. nih.gov The use of Surface-Enhanced Raman Spectroscopy (SERS) has also been demonstrated for monitoring photoreactions in real-time within nanoreactors, a concept that could be adapted to study the visible-light induced synthesis of benzothiadiazine derivatives. nih.gov

Novel Applications in Non-Biological Fields, Including Advanced Materials and Catalysis

While the biological activity of the this compound scaffold is well-documented, its potential in non-biological fields is an exciting and underexplored frontier. researchgate.netresearchgate.net

Catalysis: Chiral derivatives of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides have been identified as effective asymmetric organocatalysts. researchgate.net This opens a promising research avenue for designing and synthesizing new catalysts based on this scaffold. The inherent structural rigidity, combined with the ability to introduce various functional groups at different positions on the ring, allows for fine-tuning of the catalyst's steric and electronic properties. Future research could focus on developing novel benzothiadiazine-based catalysts for a wide range of asymmetric transformations, drawing inspiration from related structures like benzothiazolines, which have proven effective in transfer hydrogenation reactions. nih.gov

Advanced Materials: The electronic properties of the benzothiadiazine core make it a compelling candidate for applications in materials science. The isomeric 2,1,3-benzothiadiazole (B189464) unit is a well-established electron-deficient building block used in materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. researchgate.net The this compound structure, featuring a potent electron-withdrawing sulfone group (-SO₂-), could exhibit similar or even enhanced electron-accepting properties. This makes it a highly attractive, yet currently overlooked, building block for novel organic semiconductors. Future research should focus on the synthesis of conjugated polymers and small molecules incorporating this core to investigate their photophysical properties and potential use as emitters or host materials in OLEDs. nih.govgoogle.comnih.gov

FieldPotential ApplicationRationaleKey Research Direction
CatalysisAsymmetric OrganocatalysisChiral, rigid scaffold allows for stereo-control.Design of new catalysts for C-C and C-N bond formation.
Advanced MaterialsOrganic Light-Emitting Diodes (OLEDs)Strong electron-withdrawing nature of the sulfone group.Synthesis of conjugated molecules and polymers for use as emitters or host materials.
Advanced MaterialsOrganic SemiconductorsElectron-deficient core suitable for n-type materials.Exploration in organic field-effect transistors (OFETs).

Interdisciplinary Research Opportunities in Chemical Science and Engineering

Advancing the chemistry of this compound beyond its current state will necessitate increased collaboration across disciplines.

Chemical Science and Chemical Engineering: The partnership between synthetic chemists and chemical engineers is crucial for translating novel, lab-scale synthetic methods into robust, scalable processes. Engineers can design and optimize continuous flow reactors for emerging syntheses (e.g., photochemical or metal-catalyzed), while chemists can provide the fundamental reaction knowledge. This synergy will be key to realizing the benefits of process intensification, leading to safer, more efficient, and sustainable production.

Chemical Science and Materials Science/Physics: The exploration of the benzothiadiazine dioxide core in advanced materials is an inherently interdisciplinary challenge. Synthetic chemists are needed to design and create novel molecules and polymers incorporating the scaffold. Materials scientists and physicists are then required to characterize the electronic and photophysical properties of these new materials, fabricate them into devices like OLEDs or transistors, and evaluate their performance. This collaborative cycle of design, synthesis, and testing is essential for innovation in organic electronics.

Computational and Experimental Chemistry: Computational modeling can play a predictive role in both catalysis and materials design. Density Functional Theory (DFT) calculations can help elucidate reaction mechanisms for new synthetic methods, predict the stereoselectivity of potential organocatalysts, and estimate the electronic properties (e.g., HOMO/LUMO levels) of new materials before they are synthesized. This computational-experimental feedback loop can significantly accelerate the discovery and optimization process, guiding synthetic efforts toward the most promising candidates.

By embracing these future directions and fostering interdisciplinary collaboration, the scientific community can unlock the full potential of the this compound scaffold, transforming it from a molecule of primarily medicinal interest into a versatile platform for innovation in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing functional groups onto the aromatic ring of 2H-1,2,4-benzothiadiazine-1,1-dioxide?

  • Methodological Answer : Functionalization of the aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) of chlorine atoms or demethylation of methoxy groups using amines. For example, chlorinated derivatives allow substitution with amines under mild conditions, while demethylation introduces hydroxyl groups for further derivatization. Knoevenagel condensation with aromatic aldehydes is another versatile method to introduce benzyl or aryl substituents under controlled temperatures .

Q. What characterization techniques are essential for confirming the structure of synthesized benzothiadiazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation, particularly for analyzing ring conformations and hydrogen-bonding interactions. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is indispensable for tracking substituent introduction and regioselectivity. DFT calculations can validate experimental data, such as bond lengths and electronic properties, while mass spectrometry confirms molecular weight .

Q. What safety considerations are critical when handling benzothiadiazine derivatives in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE) and conduct reactions in a fume hood. Avoid inhalation or skin contact, as some derivatives may exhibit irritant properties. Refer to safety data sheets for specific hazards, such as reactivity with strong oxidizing agents. Proper waste disposal protocols are essential, particularly for halogenated or sulfonamide-containing derivatives .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking optimize the design of benzothiadiazine derivatives for biological activity?

  • Methodological Answer : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for enhanced reactivity. Molecular docking simulations identify binding interactions with target proteins (e.g., CK2 kinase), enabling rational design of derivatives with improved affinity. Dynamic simulations (MD) further validate stability in biological environments. Experimental validation via in vitro assays (e.g., antiproliferation in cancer cell lines) is essential to confirm computational predictions .

Q. What strategies address contradictions between in silico predictions and experimental biological activity data?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in silico. To resolve this, perform free-energy perturbation (FEP) calculations to account for solvation, or use ensemble docking with multiple protein conformations. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) and structural studies (e.g., co-crystallography) to identify false positives .

Q. How does modifying substituents at specific positions (e.g., 3, 6, 7) influence the diuretic potency of benzothiadiazine-based compounds?

  • Methodological Answer : Substituents at the 3-position modulate potency and duration (e.g., alkyl groups enhance bioavailability). A sulfamoyl group at the 7-position is critical for diuretic activity, while electron-withdrawing groups (Cl, CF3) at the 6-position enhance efficacy. Saturation of the 3-4 bond increases potency 3–10 fold. Avoid bulky substituents at positions 4, 5, or 8, which diminish activity .

Q. What synthetic challenges exist in achieving regioselective functionalization of the benzothiadiazine core, and how can they be mitigated?

  • Methodological Answer : Competing reactivity at multiple sites (e.g., N vs. S centers) can lead to byproducts. Use directing groups (e.g., sulfonamides) or transition-metal catalysts (e.g., Pd for C–H arylation) to enforce regioselectivity. Kinetic control via low-temperature reactions or stepwise protection/deprotection strategies further improves selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.